4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlights potential applications in photodynamic therapy (PDT) for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment via PDT Pişkin, Canpolat, & Öztürk, 2020.
Anticancer Activity
Another study by Kumar et al. (2015) involved the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity against various human cancer cell lines. Compounds synthesized showed good anticancer activity, particularly against ovarian (PA-1) and liver (Hep G2) cancer cell lines, demonstrating potential therapeutic applications Kumar et al., 2015.
Environmental Contaminant Extraction
Research by Speltini et al. (2016) on the extraction of emerging contaminants such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples using microwave-assisted extraction (MAE) shows the relevance of benzenesulfonamide derivatives in environmental studies. This method provides a novel approach for the simultaneous determination and quantification of these contaminants, demonstrating the application of such compounds in environmental chemistry Speltini et al., 2016.
Enzyme Inhibition and Antimicrobial Activities
A study by Alyar et al. (2018) synthesized Schiff bases derived from sulfamethoxazole/sulfisoxazole and their metal complexes, examining their antimicrobial activities and inhibition effects on carbonic anhydrase enzymes. The metal complexes showed high inhibition potencies on the enzymes, suggesting their potential use in designing new antimicrobial agents and enzyme inhibitors Alyar et al., 2018.
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-13-3-9-20-18(11-13)22-21(24)17-12-14(4-10-19(17)28-20)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-12,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQZZGNXYIYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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